1-(3-Azetidinyl)-4-piperidinol dihydrochloride
Overview
Description
1-(3-Azetidinyl)piperidine dihydrochloride is a unique chemical provided to early discovery researchers . It is a solid form and is part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is N1(CCCCC1)C2CNC2.Cl.Cl . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.Scientific Research Applications
Piper Species and Their Phytochemistry
Piper species, known for their aromatic properties and use in traditional medicine, contain a diverse range of secondary metabolites, including essential oils and various phytochemicals. These compounds have shown significant biological effects on human health, such as antioxidant, antimicrobial, and anti-inflammatory activities. The therapeutic and preventive potential of Piper species against chronic disorders highlights their importance in research for natural product-based drug discovery (Salehi et al., 2019).
Piperine: A Bioactive Compound
Piperine, a major alkaloid found in Piper species like black pepper (Piper nigrum), has been extensively studied for its wide range of physiological effects. It enhances the bioavailability of therapeutic drugs and phytochemicals, exhibits antioxidant properties, and has potential anti-inflammatory, anti-tumor, and neuroprotective effects. The safety and efficacy of piperine, along with its bioavailability enhancing properties, make it a compound of interest for further research and potential therapeutic applications (Srinivasan, 2007).
Pharmacological Activities of Piperazine Derivatives
Piperazine and its derivatives are notable in medicinal chemistry for their presence in a variety of pharmacologically active molecules. These compounds have been explored for their anticonvulsant, antidepressant, anticancer, anti-inflammatory, and antimicrobial activities, demonstrating the versatility of piperazine as a pharmacophore. The diversity in the therapeutic uses of piperazine derivatives underlines the potential for developing new drugs based on this structural motif (Rathi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(azetidin-3-yl)piperidin-4-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8-1-3-10(4-2-8)7-5-9-6-7;;/h7-9,11H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVWWIRXHQAAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azetidinyl)-4-piperidinol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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